molecular formula C9H10N2O3 B2701955 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine CAS No. 157593-00-5

6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine

Cat. No.: B2701955
CAS No.: 157593-00-5
M. Wt: 194.19
InChI Key: WSEMYTWGFFNSBF-UHFFFAOYSA-N
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Description

6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine is a chemical compound with a unique structure that includes a benzodioxole ring and a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzodioxole derivative with a hydroxyimino compound under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyimino group can yield oxime derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzodioxole ring can interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (hydroxyimino)cyanoacetate: Known for its use in peptide synthesis and as a coupling reagent.

    Oxyma Pure: A non-explosive alternative to traditional peptide coupling additives.

Uniqueness

6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine is unique due to its specific structural features, including the benzodioxole ring and hydroxyimino group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(NE)-N-[1-(6-amino-1,3-benzodioxol-5-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-5(11-12)6-2-8-9(3-7(6)10)14-4-13-8/h2-3,12H,4,10H2,1H3/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEMYTWGFFNSBF-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC2=C(C=C1N)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC2=C(C=C1N)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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